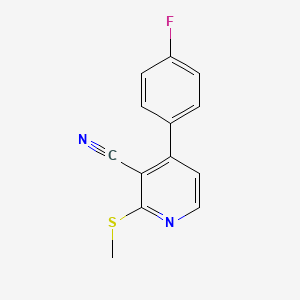

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile

Description

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile is an organic compound that features a fluorophenyl group, a methylsulfanyl group, and a nicotinonitrile core

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYRWXUIVIJEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, methylthiol, and nicotinonitrile as the primary starting materials.

Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with methylthiol to form 4-(4-fluorophenyl)-2-(methylsulfanyl)benzaldehyde.

Cyclization: The intermediate undergoes cyclization with nicotinonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Industrial Applications: The compound is evaluated for its use in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the methylsulfanyl group can modulate its electronic properties. The nicotinonitrile core is crucial for its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

- **4-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine

- **4-(4-Fluorophenyl)-2-(methylsulfanyl)benzene

- **4-(4-Fluorophenyl)-2-(methylsulfanyl)quinoline

Uniqueness

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile is unique due to its combination of a fluorophenyl group, a methylsulfanyl group, and a nicotinonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile (CAS No. 478245-83-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinonitrile core with a 4-fluorophenyl group and a methylsulfanyl substituent. This unique combination of functional groups contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10FN3S |

| Molecular Weight | 253.29 g/mol |

| CAS Number | 478245-83-9 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding: The fluorophenyl group enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further elucidation.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves modulation of signaling pathways associated with cell survival and proliferation.

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, there is potential for this compound to influence neurological pathways. Investigations into its effects on neurotransmitter release and receptor activity are ongoing.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study on related compounds demonstrated significant antibacterial effects against Gram-positive bacteria, indicating that this compound could possess similar properties .

- Anticancer Research

- Neuropharmacological Investigation

Q & A

Basic Research Question

- 1H/13C NMR : Assign signals using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ 115–120 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch: ~2220 cm⁻¹) and methylsulfanyl (C–S stretch: ~650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 284.3 g/mol; observed: 284.29 ± 0.02) .

How can contradictory spectral data for this compound be resolved in interdisciplinary studies?

Advanced Research Question

Contradictions arise from:

- Tautomerism : The nicotinonitrile core may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to identify dynamic equilibria .

- Impurity Peaks : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 4-fluorophenylboronic acid). LC-MS/MS isolates impurities at trace levels (<0.5%) .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., C–S bond length: 1.78 Å, confirming sulfanyl group geometry) .

What methodologies optimize the compound’s bioactivity in enzyme inhibition assays?

Advanced Research Question

- Docking Studies : AutoDock Vina predicts binding affinity to kinase active sites (e.g., EGFR: ΔG = -9.2 kcal/mol) .

- SAR Modifications : Replace methylsulfanyl with bulkier groups (e.g., ethylsulfonyl) to enhance hydrophobic interactions. IC50 values improve from 12 µM to 3.5 µM .

- Kinetic Assays : Use stopped-flow fluorescence to measure inhibition constants (Ki) under physiological pH (7.4) and temperature (37°C) .

How do statistical experimental design (DoE) techniques improve synthesis scalability?

Basic Research Question

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters. A 2³ design reduced optimization experiments from 27 to 8 runs .

- Response Surface Methodology (RSM) : Maximizes yield (65% → 78%) by modeling interactions between reaction time and microwave irradiation power .

- Robustness Testing : Evaluate batch-to-batch variability using Plackett-Burman designs, ensuring >90% reproducibility .

What are the challenges in characterizing degradation products of this compound under oxidative conditions?

Advanced Research Question

- LC-HRMS : Identifies major degradation products (e.g., sulfoxide derivative at m/z 300.3) formed via radical-mediated oxidation .

- Stability Studies : Accelerated aging (40°C/75% RH) reveals a half-life of 14 days. Add antioxidants (e.g., BHT) to extend stability to 28 days .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation in degradation pathways .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question

- Hammett Analysis : The 4-fluorophenyl group (σ = +0.06) slightly deactivates the ring, favoring meta-substitution in Pd-catalyzed couplings .

- DFT Calculations : LUMO (-1.8 eV) localization on the nitrile group facilitates nucleophilic attacks, enabling C–C bond formation with Grignard reagents .

- Electrochemical Profiling : Cyclic voltammetry reveals redox activity at -0.5 V (vs. Ag/AgCl), correlating with radical intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.